molecular formula C25H26N4O4 B607908 Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1060438-30-3

Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B607908
CAS RN: 1060438-30-3
M. Wt: 446.5
InChI Key: LDIDJPZRWAUNLN-UHFFFAOYSA-N
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Description

H2-003 is a class of selective diacylglycerol acyltransferase 2 (DGAT2) inhibitor.

Scientific Research Applications

Synthesis and Reactions in Chemistry

  • Synthesis and Reaction with Heterocyclic Amines : The study by Krutošíková et al. (2001) discusses the preparation of similar compounds like Methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates by reacting starting compounds with chloromethyloxirane. These compounds underwent ring opening by heterocyclic amines like morpholine and piperidine, forming substituted compounds (Krutošíková, Labudova, & Dandárová, 2001).

  • Synthesis of Pyrrolo Furo Pyridine Derivatives : Bencková and Krutošíková (1997) synthesized derivatives of 1H-Pyrrolo furo[3,2-c]pyridine-2-carboxylic acid, similar to the structure of interest. This involved conversions and cyclizations starting from 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid (Bencková & Krutošíková, 1997).

Applications in Pharmaceutical Research

  • Potential Anti-Inflammatory Agents : A study by Moloney (2001) on a structurally related molecule, Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, indicates its synthesis as part of research targeting novel molecules with potential anti-inflammatory properties. This suggests similar compounds could have pharmaceutical applications (Moloney, 2001).

Reactions and Transformations in Organic Chemistry

  • Furan Ring Opening and Recyclization : The study by Stroganova et al. (2016) investigates acid-catalyzed transformations of compounds with furan rings, leading to the creation of new fused heterocyclic systems. This research demonstrates the versatility of furan-containing compounds in organic synthesis (Stroganova, Vasilin, & Krapivin, 2016).

  • Electrophilic Substitution Reactions : El’chaninov et al. (2014) discuss the synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, which involves methylation and subsequent electrophilic substitution reactions. This highlights the reactivity of furan-containing pyridines, similar to the compound (El’chaninov, Achkasova, & El’chaninov, 2014).

properties

CAS RN

1060438-30-3

Product Name

Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Molecular Formula

C25H26N4O4

Molecular Weight

446.5

IUPAC Name

methyl 3-benzamido-5-(butan-2-ylamino)-1-(furan-2-ylmethyl)pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C25H26N4O4/c1-4-16(2)27-18-13-20-21(28-24(30)17-9-6-5-7-10-17)22(25(31)32-3)29(23(20)26-14-18)15-19-11-8-12-33-19/h5-14,16,27H,4,15H2,1-3H3,(H,28,30)

InChI Key

LDIDJPZRWAUNLN-UHFFFAOYSA-N

SMILES

CCC(C)NC1=CC2=C(N=C1)N(C(=C2NC(=O)C3=CC=CC=C3)C(=O)OC)CC4=CC=CO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

H2-003;  H2 003;  H2003; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
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Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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